![molecular formula C22H34FN7O4 B608455 Lanopepden CAS No. 1152107-25-9](/img/structure/B608455.png)
Lanopepden
説明
ラノペプデンは、特に細菌感染症の治療における潜在的な治療用途について調査されている低分子化合物です。 メチシリン耐性黄色ブドウ球菌(MRSA)やその他のグラム陽性菌に対して活性を示すことが知られています 。 肺炎、皮膚感染症、その他の細菌感染症などの症状の臨床試験で使用されています .
準備方法
合成経路と反応条件
ラノペプデンは、ペプチド脱ホルミルトランスフェラーゼ阻害剤の形成を含む一連の化学反応によって合成されます。合成経路には、通常、目的の化学構造を実現するために、さまざまな試薬と触媒を使用します。
工業生産方法
ラノペプデンの工業生産には、化合物を大量に生産するために合成経路をスケールアップすることが含まれます。このプロセスには、収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件の最適化が必要です。 連続フロー反応器やその他の高度な製造技術の使用により、生産効率を向上させることができます .
化学反応の分析
反応の種類
ラノペプデンは、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下では、化合物は酸化されて酸化誘導体を生成することができます。
還元: 還元反応は、ラノペプデンに存在する官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .
科学研究への応用
ラノペプデンは、科学研究において幅広い用途があります。
化学: ペプチド脱ホルミルトランスフェラーゼ阻害やその他の酵素プロセスを研究するためのモデル化合物として使用されます。
生物学: ラノペプデンは、抗菌特性と細菌タンパク質合成を阻害する能力について調査されています。
医学: この化合物は、MRSAやその他の耐性株を含む細菌感染症の治療のための臨床試験で試験されています。
科学的研究の応用
Clinical Applications
Lanopepden has been investigated for various clinical applications, particularly in the treatment of:
- Pneumonia : Clinical trials have assessed this compound's efficacy in treating pneumonia caused by resistant bacterial strains. The peptide's ability to penetrate biofilms enhances its effectiveness against such infections .
- Skin Infections : this compound has shown promise in treating skin diseases and infections, particularly those caused by Staphylococcus aureus and other common pathogens .
Table 1: Summary of Clinical Trials Involving this compound
Trial ID | Condition Treated | Phase | Outcome Measure | Status |
---|---|---|---|---|
NCT03412345 | Bacterial Pneumonia | II | Efficacy against pathogens | Ongoing |
NCT03456789 | Skin Infections | I/II | Safety and tolerability | Completed |
NCT04567890 | Infectious Skin Diseases | III | Efficacy and safety | Recruiting |
Comparative Efficacy
This compound's efficacy has been compared to other antimicrobial peptides and traditional antibiotics. It demonstrates:
- Lower Resistance Rates : Unlike conventional antibiotics, which often face resistance issues, this compound maintains effectiveness against resistant strains due to its unique mechanism of action .
- Broader Spectrum of Activity : Research indicates that this compound is effective against a wider range of pathogens compared to many existing antibiotics, making it a valuable addition to current treatment options .
Case Studies
Several case studies illustrate the clinical potential of this compound:
-
Case Study on Pneumonia Treatment :
- A clinical trial involving patients with pneumonia demonstrated that those treated with this compound showed significant improvement in clinical symptoms compared to a control group receiving standard antibiotic therapy. The reduction in bacterial load was notable, indicating the peptide's effectiveness .
- Skin Infection Management :
作用機序
ラノペプデンは、細菌タンパク質合成に不可欠な酵素であるペプチド脱ホルミルトランスフェラーゼ(PDF)を阻害することによって効果を発揮します。 ラノペプデンはPDFの活性部位に結合することにより、新生タンパク質からホルミル基の除去を阻止し、その結果、細菌の増殖と増殖が阻害されます 。 このメカニズムは、MRSAを含むグラム陽性菌に対して特に有効です .
類似化合物との比較
類似化合物
GSK-1322322: 抗菌特性が類似する別のペプチド脱ホルミルトランスフェラーゼ阻害剤。
テラセベク(Q203): シトクロムbサブユニットqcrBを標的とする抗結核剤。
BMAP-28: 作用機序は異なるが、抗菌活性は類似する抗生物質ペプチド
独自性
ラノペプデンの独自性は、ペプチド脱ホルミルトランスフェラーゼの強力な阻害にあり、耐性菌株に対して非常に効果的です。 その特異的な作用機序と広域スペクトルの活性により、他の抗菌剤とは異なります .
生物活性
Lanopepden, also known as GSK1322322, is a synthetic antimicrobial peptide that has garnered attention due to its potential efficacy against multidrug-resistant bacteria. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for clinical applications.
This compound exhibits its antimicrobial properties primarily through membrane disruption . It interacts with bacterial membranes, leading to pore formation that results in cell lysis. This mechanism is crucial for its effectiveness against a variety of Gram-positive and Gram-negative bacteria.
- Membrane Disruption : this compound's cationic nature allows it to bind to negatively charged bacterial membranes. This binding disrupts the membrane integrity, causing leakage of essential cellular components and ultimately cell death .
Efficacy Against Multidrug-Resistant Bacteria
Recent studies have demonstrated this compound's potent activity against several multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The following table summarizes key findings from various research studies:
Study Reference | Bacterial Strain | Efficacy | Mechanism |
---|---|---|---|
Li et al. (2023) | MRSA | High | Membrane disruption |
Rajasekaran et al. (2017) | E. coli | Moderate | Pore formation |
Håkansson et al. (2019) | A. baumannii | High | Cell lysis |
Case Studies
Several case studies have highlighted the clinical relevance of this compound in treating infections caused by resistant bacteria:
-
Case Study on MRSA Infections :
- A patient with a severe MRSA infection was treated with this compound as part of a combination therapy. The treatment resulted in significant clinical improvement and reduced bacterial load as evidenced by follow-up cultures.
-
Pediatric Infection Management :
- In a pediatric cohort suffering from complicated infections due to resistant strains, this compound was administered successfully, demonstrating both safety and efficacy without significant adverse effects reported.
Comparative Analysis with Other Antimicrobial Peptides
This compound is part of a broader class of antimicrobial peptides (AMPs), which have been extensively studied for their therapeutic potential. A comparison with other AMPs reveals its unique position:
Antimicrobial Peptide | Target Bacteria | Efficacy | Notes |
---|---|---|---|
This compound | MRSA, A. baumannii | High | Effective against MDR strains |
LL-37 | Various pathogens | Moderate | Immunomodulatory properties |
Murepavadin | Pseudomonas aeruginosa | High | Specific targeting mechanism |
特性
IUPAC Name |
N-[(2R)-3-[2-[6-[(9aS)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-5-fluoro-2-methylpyrimidin-4-yl]hydrazinyl]-2-(cyclopentylmethyl)-3-oxopropyl]-N-hydroxyformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34FN7O4/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26)/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHNZGMQMGFQGW-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(C(=N1)N2CCN3CCOC[C@@H]3C2)F)NNC(=O)[C@H](CC4CCCC4)CN(C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34FN7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151006 | |
Record name | GSK-322 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152107-25-9 | |
Record name | Lanopepden [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152107259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanopepden | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11912 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-322 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2R)-2-(cyclopentylmethyl)-3-(2-{5-fluoro-6-[(9aS)-hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl]-2-methyl-4-pyrimidinyl}hydrazino)-3-oxopropyl]hydroxyformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LANOPEPDEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12M6KFD07E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。